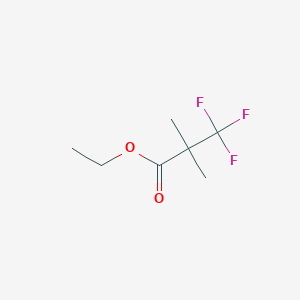

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,3)7(8,9)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLAOFIBHMNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 3,3,3-Trifluoro-2,2-dimethylpropionic Acid

One common approach to synthesize Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate is through esterification of the corresponding acid, 3,3,3-trifluoro-2,2-dimethylpropionic acid. The acid itself is typically prepared by hydrolysis of the nitrile precursor 3,3,3-trifluoro-2,2-dimethylpropanenitrile under alkaline conditions:

Synthesis of Acid :

3,3,3-trifluoro-2,2-dimethylpropanenitrile is refluxed with 5 mol/L sodium hydroxide solution at 90–100 °C overnight. After completion, the mixture is acidified with concentrated hydrochloric acid to pH 1, followed by extraction with dichloromethane. The organic layer is concentrated to yield the acid with a yield of approximately 84.3% and purity of 98% by gas chromatography.Esterification to Ethyl Ester :

The acid can be converted to the ethyl ester via classical Fischer esterification using ethanol and an acid catalyst or by other esterification methods such as using ethyl halides with base or via acid chlorides. However, detailed experimental conditions specific to this compound are less frequently reported in the literature.

Wittig-Type Reaction for Direct Ester Synthesis

A more direct synthetic route involves Wittig-type reactions where a suitable aldehyde or ketone precursor undergoes reaction with fluorinated phosphonium ylides to introduce the trifluoromethylated side chain and form the ester functionality.

General Procedure :

The reaction typically uses potassium tert-butoxide as a base and methyltriphenylphosphonium bromide or related phosphonium salts in dry ethereal solvents under inert atmosphere. The ketone or aldehyde is added slowly, and the mixture is refluxed for several hours. After workup and purification by flash chromatography, the desired fluorinated ester is obtained with high yields and purity.Example :

Although this method is more commonly applied to related trifluoromethylated compounds, it provides a framework for synthesizing this compound analogs with controlled stereochemistry and functional group tolerance.

Synthesis via Hexamethylphosphorous Triamide-Mediated Reactions

A patented method describes the preparation of trifluoromethylated esters, including derivatives of this compound, via the reaction of 1,1,1-trichlorotrifluoroethane with hexamethylphosphorous triamide in the presence of a carboxaldehyde ester and an aprotic solvent.

Reaction Conditions :

The process is conducted under dry nitrogen atmosphere, initially at low temperatures (-78 °C) in tetrahydrofuran, followed by warming to room temperature and extended stirring. The reaction mixture is worked up by washing with ammonium chloride, hydrochloric acid, and sodium chloride solutions, drying, and solvent removal under reduced pressure. Purification by distillation yields the ethyl trifluoromethylated ester with yields around 81% and high purity (~97% by gas-liquid chromatography).Solvent and Reagent Choices :

Aprotic solvents such as tetrahydrofuran, diethyl ether, or dimethylformamide are preferred. Molar ratios of reagents are carefully controlled (1.1–2 molar equivalents of trichlorotrifluoroethane and 2.2–3 equivalents of hexamethylphosphorous triamide per mole of aldehyde ester).

Structure Modification via Trichloroacetimidate and Acetate Intermediates

Although more common in related methyl esters, methods involving the transformation of hydroxy esters into trichloroacetimidate or acetate intermediates enable further modifications that could be adapted for this compound derivatives.

- Key Steps :

The hydroxyl group of a precursor ester is converted into a good leaving group by reaction with trichloroacetonitrile or acetic anhydride in the presence of catalysts such as DBU or DMAP. Subsequent nucleophilic substitution with C-active nucleophiles in the presence of Lewis acids leads to new carbon-carbon bond formation, allowing structural diversification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of Nitrile + Esterification | 3,3,3-trifluoro-2,2-dimethylpropanenitrile | NaOH (5 M), reflux, then acidification; esterification via acid catalysis or alkylation | ~84 | 98 | Classical, multi-step |

| Wittig-Type Reaction | Ketone or aldehyde precursor, phosphonium salt | KOtBu, dry Et2O, reflux, inert atmosphere | ~90 | High | Direct fluorinated ester synthesis |

| Hexamethylphosphorous Triamide Reaction | 1,1,1-trichlorotrifluoroethane, aldehyde ester | Hexamethylphosphorous triamide, THF, -78 to RT | 81 | 97 | Patent method, controlled conditions |

| Trichloroacetimidate/Acetate Intermediates | Hydroxy ester derivatives | Trichloroacetonitrile or acetic anhydride, Lewis acid | Variable | High | For structural modifications |

Research Findings and Analytical Data

The hydrolysis and esterification route yield high purity acid and ester, with gas chromatography confirming ~98% purity.

The Wittig-type and phosphorous triamide methods afford high yields (80–90%) and purity (>95%) with good control over stereochemistry and minimal byproducts.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas-liquid chromatography (GLC), and mass spectrometry (MS) confirm the structural integrity and purity of the products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-trifluoro-2,2-dimethylpropanoic acid and ethanol in the presence of a strong acid or base.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3,3,3-trifluoro-2,2-dimethylpropanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- Ester Group : Methyl vs. ethyl ester.

- Physical Properties: Methyl esters generally exhibit lower molecular weights and boiling points compared to ethyl analogs. For example, Mthis compound (CAS 1188911-72-9) has a purity ≥97% and is stored at 2–8°C .

- Applications : Both esters serve as fluorinated building blocks, but the methyl derivative is more commonly commercialized for laboratory use, while the ethyl variant may offer tailored solubility in specific reaction media.

3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (TFDMPA)

Key Differences :

- Functional Group : Carboxylic acid vs. ester.

- Reactivity : TFDMPA (CAS 889940-13-0) undergoes decarboxylation under mild conditions to generate the 1,1-dimethyl-2,2,2-trifluoroethyl radical, which is pivotal in constructing trifluoromethylated heteroarenes . The ethyl ester lacks this decarboxylative reactivity but may participate in nucleophilic acyl substitutions.

Ethyl 3,3,3-Trifluoropropanoate

Key Differences :

- Substituents : Lacks the two methyl groups adjacent to the carbonyl.

- Its similarity score to this compound is 0.77, indicating moderate structural overlap .

Ethyl 2,2-Dimethylpropanoate

Key Differences :

- Fluorination: Non-fluorinated analog.

- Physicochemical Properties: The trifluoromethyl group in the target compound enhances lipophilicity and thermal stability compared to its non-fluorinated counterpart (CAS 3938-95-2) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Reactivity Insights

- Decarboxylative Fluoroalkylation: TFDMPA’s decarboxylation generates a stabilized radical, enabling metal-free synthesis of trifluoromethylated oxindoles and quinazolinones . The ethyl ester may act as a precursor to TFDMPA via hydrolysis.

- Fluorine’s Role : Fluorination enhances metabolic stability and bioavailability, as seen in medicinal chemistry applications .

Biological Activity

Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate (C7H11F3O2) is an organic compound notable for its unique trifluoromethyl group, which significantly influences its chemical behavior and biological activity. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

This compound is synthesized primarily through the esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. This compound exhibits a range of chemical reactivity due to its ester functional group and the presence of fluorine atoms.

Common Reactions

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | 3,3,3-trifluoro-2,2-dimethylpropanoic acid + Ethanol | Aqueous acid/base at elevated temperatures |

| Reduction | Corresponding alcohol | Lithium aluminum hydride or sodium borohydride |

| Substitution | Various derivatives | Nucleophiles under mild conditions |

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic regions of biomolecules.

- Enzyme Interaction : The compound has been employed in studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity suggests potential roles in drug development.

- Cellular Effects : Preliminary studies indicate that this compound may influence cellular signaling pathways by altering enzyme kinetics or receptor binding affinities.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Drug Development : Due to its unique chemical properties and biological activity, it is being investigated for use in pharmaceuticals targeting specific enzymes or receptors.

- Toxicological Studies : Research indicates that while the compound exhibits some beneficial biological activities, it also poses risks such as skin irritation and flammability .

Case Study: Enzyme Inhibition

A study examining the effects of this compound on enzyme activity demonstrated that it can inhibit certain metabolic pathways by competing with natural substrates. This finding underscores its potential as a lead compound for developing inhibitors against specific enzymes involved in disease processes .

Comparison with Similar Compounds

This compound shares structural similarities with other fluorinated compounds but is distinguished by its specific ester functionality and trifluoromethyl group.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Mthis compound | C7H11F3O | Similar reactivity but different ester group |

| 3,3-Difluoro-2-oxopropanoic acid ethyl ester | C5H7F2O | Exhibits different biological interactions |

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3,3,3-trifluoro-2,2-dimethylpropanoate?

Methodological Answer:

The ester can be synthesized via acid-catalyzed esterification of 3,3,3-trifluoro-2,2-dimethylpropanoic acid (precursor CAS 889940-13-0 ) with ethanol. Alternatively, Steglich esterification using DCC/DMAP may enhance yield by avoiding harsh acidic conditions. For intermediates, diazo compound methodologies (e.g., ethyl 2-diazopropanoate synthesis using DBU and p-ABSA in MeCN ) can be adapted. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and confirm purity via ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H NMR : Look for ethyl ester signals (quartet at δ ~4.2 ppm for CH₂CH₃, triplet at δ ~1.3 ppm for CH₃).

- ¹⁹F NMR : A singlet near δ -63 ppm confirms the CF₃ group .

- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester), with C-F stretches at 1150–1250 cm⁻¹.

- Mass Spec (EI) : Molecular ion peak at m/z 184 (C₇H₁₁F₃O₂) with fragments at m/z 139 (loss of –OCH₂CH₃) .

Advanced: How does this compound interact with protein targets like CFTR in pharmacological studies?

Methodological Answer:

In MD simulations (e.g., 125 ns trajectories), the 3,3,3-trifluoro-2,2-dimethylpropoxy moiety stabilizes interactions with residues like F354 and W361 in CFTR’s MSD1 domain . Use surface plasmon resonance (SPR) to quantify binding affinity (Kd). For functional assays, pair with potentiometric flux measurements in FRT cells expressing ΔF508-CFTR to assess correction efficiency .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Contradictions arise from hydrolysis sensitivity of the ester group. Perform accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring (C18 column, acetonitrile:H₂O gradient). Kinetic modeling (Arrhenius plots) identifies degradation pathways. For lab-scale stability, use buffered solutions (PBS, pH 7.4) with LC-MS to detect trifluoro acid byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.5 mmHg at 25°C).

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced: How does stereoelectronic effects influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The steric bulk of the 2,2-dimethyl group and electron-withdrawing CF₃ group direct nucleophilic attacks to the ester carbonyl. Computational analysis (DFT at B3LYP/6-31G*) reveals a reduced LUMO energy at the carbonyl carbon (-1.8 eV), favoring aminolysis over alkoxy substitutions. Validate with kinetic studies using primary amines (e.g., benzylamine) in THF .

Advanced: What strategies differentiate this ester from structural analogs like mthis compound?

Methodological Answer:

- Chromatography : Use GC-MS with a DB-5 column (retention time difference ~2.3 min due to ethyl vs. methyl groups).

- ¹³C NMR : Ethyl carbons (δ ~14 ppm for CH₃, δ ~60 ppm for CH₂) vs. methyl (δ ~52 ppm) .

- Computational Comparison : Calculate dipole moments (e.g., 3.2 D for ethyl vs. 2.8 D for methyl) to predict solubility differences .

Basic: What are its applications in designing fluorinated prodrugs?

Methodological Answer:

The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.1). Use it to esterify polar drugs (e.g., NSAIDs) for improved bioavailability. Hydrolysis studies in human plasma (37°C, 24 hr) confirm enzymatic cleavage via esterases .

Advanced: How to optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalysis : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) for greener esterification (yield >85% ).

- Workup : Employ continuous extraction with tert-butyl methyl ether (TBME) to minimize emulsion formation.

- Purification : Short-path distillation (bp ~145°C at 760 mmHg) avoids column degradation .

Advanced: How to address discrepancies in spectroscopic data across solvents?

Methodological Answer:

Solvent polarity shifts ¹⁹F NMR signals (e.g., Δδ ~0.5 ppm in DMSO vs. CDCl₃). Use COSY and HSQC to resolve overlapping signals. For IR, subtract solvent backgrounds (e.g., CCl₄ for non-polar regions). Validate with computational solvent modeling (PCM in Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.